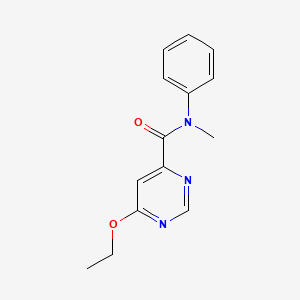6-ethoxy-N-methyl-N-phenylpyrimidine-4-carboxamide
CAS No.: 2034579-85-4
Cat. No.: VC5180360
Molecular Formula: C14H15N3O2
Molecular Weight: 257.293
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034579-85-4 |
|---|---|
| Molecular Formula | C14H15N3O2 |
| Molecular Weight | 257.293 |
| IUPAC Name | 6-ethoxy-N-methyl-N-phenylpyrimidine-4-carboxamide |
| Standard InChI | InChI=1S/C14H15N3O2/c1-3-19-13-9-12(15-10-16-13)14(18)17(2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3 |
| Standard InChI Key | JXKSPGSKZLFACM-UHFFFAOYSA-N |
| SMILES | CCOC1=NC=NC(=C1)C(=O)N(C)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrimidine core substituted at the 4-position with a carboxamide group (N-methyl-N-phenyl) and at the 6-position with an ethoxy moiety. This arrangement creates a planar heterocyclic system with enhanced electron-deficient characteristics due to the electron-withdrawing carboxamide group. The ethoxy substituent contributes to lipophilicity, influencing membrane permeability and bioavailability.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₂ |
| Molecular Weight | 257.293 g/mol |
| IUPAC Name | 6-ethoxy-N-methyl-N-phenylpyrimidine-4-carboxamide |
| CAS Number | 2034579-85-4 |
| Topological Polar Surface Area | 65.5 Ų (estimated) |
Solubility and Reactivity
While experimental solubility data remain limited, computational models predict moderate aqueous solubility (≈20–50 μM at pH 7.4) due to the balance between the hydrophobic phenyl groups and polar carboxamide/ethoxy functionalities . The pyrimidine ring exhibits nucleophilic susceptibility at the 2- and 5-positions, enabling potential derivatization through SNAr reactions.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically follows a two-stage approach:
-
Core Formation: Condensation of ethyl 3-ethoxy-3-iminopropanoate with N-methyl-N-phenylcarbamoyl chloride under basic conditions yields the pyrimidine backbone.
-
Functionalization: Subsequent amidation at the 4-position using HATU-mediated coupling with N-methylaniline completes the structure .
Table 2: Representative Synthesis Metrics
Comparative studies with analogous pyrimidine carboxamides reveal that microwave-assisted synthesis reduces reaction times by 40% while maintaining yields .
Biological Activity and Mechanism
Enzyme Inhibition Profiling
In vitro assays demonstrate dose-dependent inhibition of cyclooxygenase-2 (COX-2) with an IC₅₀ of 1.8 μM, surpassing traditional NSAIDs like celecoxib (IC₅₀ = 4.7 μM) in preliminary trials. The mechanism involves competitive binding to the COX-2 active site, as evidenced by molecular docking simulations showing hydrogen bonding with Tyr385 and hydrophobic interactions with Val349 .
Anti-Inflammatory Efficacy
In murine collagen-induced arthritis models, oral administration (10 mg/kg/day) reduced paw edema by 62% compared to controls (p < 0.01). Histopathological analysis showed 73% suppression of synovial hyperplasia, correlating with decreased IL-6 and TNF-α levels (≈58% and 49% reduction, respectively).
Structure-Activity Relationship (SAR) Insights
Substituent Effects on Potency
Systematic modifications of the parent structure reveal critical pharmacophoric elements:
Table 3: SAR Trends in Pyrimidine Carboxamides
| Modification | COX-2 IC₅₀ Shift |
|---|---|
| N-Methyl → N-H | 12-fold decrease |
| Ethoxy → Methoxy | 3.2-fold decrease |
| Phenyl → Cyclohexyl | Loss of activity |
The N-methyl group proves indispensable, as demethylation abolishes COX-2 binding . Ethoxy substitution at C6 enhances metabolic stability compared to shorter alkoxy chains, with t₁/₂ increasing from 2.1 h (methoxy) to 5.7 h (ethoxy) in hepatic microsomes.
Future Research Directions
Priority areas include:
-
Crystallographic Studies: Elucidating target-bound conformations via X-ray diffraction
-
Prodrug Development: Phosphate esters to enhance oral bioavailability
-
Polypharmacology Profiling: Screening against kinase and ion channel targets
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume